nAChR antagonist 1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

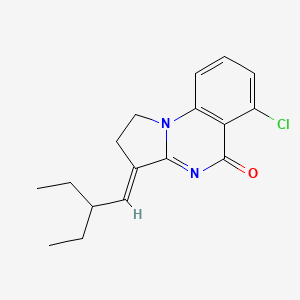

Nicotinic acetylcholine receptor antagonist 1 is a compound that inhibits the activity of nicotinic acetylcholine receptors. These receptors are ligand-gated ion channels that mediate fast neurotransmission in the central and peripheral nervous systems. Nicotinic acetylcholine receptors are involved in various physiological and pathological functions, making them important therapeutic targets .

Preparation Methods

The preparation of nicotinic acetylcholine receptor antagonist 1 involves synthetic routes that typically include the use of natural toxins as templates for structure-based drug design. The synthesis often requires the assembly of five transmembrane subunits, which are then co-crystallized with acetylcholine binding proteins to facilitate the understanding of the structure-function relationship of the ligand . Industrial production methods may involve the use of high-resolution structures obtained through X-ray and cryogenic electron microscopy .

Chemical Reactions Analysis

Nicotinic acetylcholine receptor antagonist 1 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acetylcholine, nicotine, and other nicotinic agonists and antagonists . The major products formed from these reactions are typically the result of the interaction between the ligand and the receptor, leading to the inhibition of ion flow and subsequent physiological effects .

Scientific Research Applications

Nicotinic acetylcholine receptor antagonist 1 has a wide range of scientific research applications. In chemistry, it is used to study the structure and function of ligand-gated ion channels. In biology, it helps in understanding the role of nicotinic acetylcholine receptors in neurotransmission and their involvement in various physiological processes. In medicine, it is being explored as a potential therapeutic agent for treating neurological and neurodegenerative disorders, such as addiction, schizophrenia, and Alzheimer’s disease . In industry, it is used in the development of new drugs targeting nicotinic acetylcholine receptors .

Mechanism of Action

The mechanism of action of nicotinic acetylcholine receptor antagonist 1 involves the inhibition of nicotinic acetylcholine receptors by binding to the ligand-binding pocket at the interface between two neighboring subunits. This binding prevents the receptor from undergoing conformational changes necessary for ion channel opening, thereby blocking the transmission of signals . The molecular targets include various subunits of the nicotinic acetylcholine receptor, such as α7, α8, and α9, which are involved in different physiological pathways .

Comparison with Similar Compounds

Nicotinic acetylcholine receptor antagonist 1 is unique in its ability to selectively inhibit specific subtypes of nicotinic acetylcholine receptors. Similar compounds include mecamylamine, dihydro-β-erythroidine, and hexamethonium, which also act as nicotinic acetylcholine receptor antagonists . nicotinic acetylcholine receptor antagonist 1 has shown greater selectivity and potency in inhibiting specific receptor subtypes, making it a valuable tool for research and therapeutic applications .

Properties

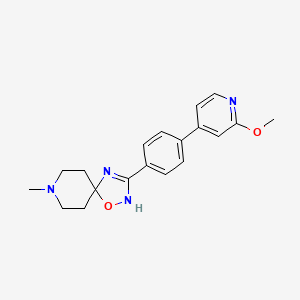

Molecular Formula |

C19H22N4O2 |

|---|---|

Molecular Weight |

338.4 g/mol |

IUPAC Name |

3-[4-(2-methoxypyridin-4-yl)phenyl]-8-methyl-1-oxa-2,4,8-triazaspiro[4.5]dec-3-ene |

InChI |

InChI=1S/C19H22N4O2/c1-23-11-8-19(9-12-23)21-18(22-25-19)15-5-3-14(4-6-15)16-7-10-20-17(13-16)24-2/h3-7,10,13H,8-9,11-12H2,1-2H3,(H,21,22) |

InChI Key |

QDLDRBASXSECJO-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC2(CC1)N=C(NO2)C3=CC=C(C=C3)C4=CC(=NC=C4)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

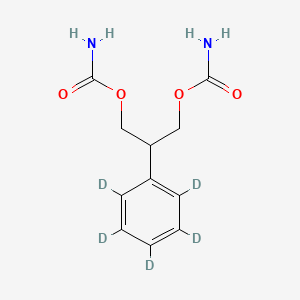

![[1',2',3',4',5'-13C5]Inosine](/img/structure/B15141119.png)

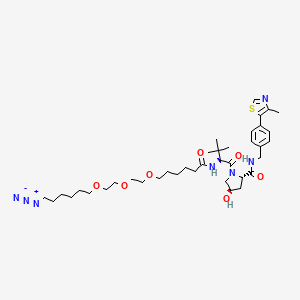

![sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] phosphate](/img/structure/B15141123.png)

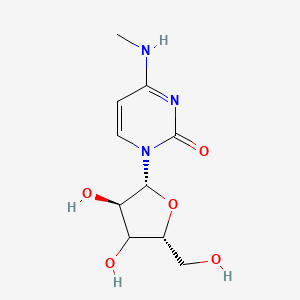

![4-amino-1-[(2R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B15141179.png)

![[(2R,4S,5R)-3,4-diacetyloxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B15141194.png)